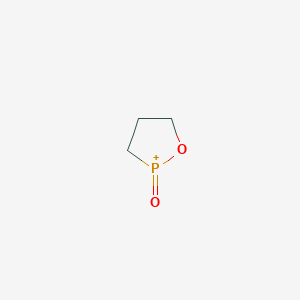
2,4-Dichloro-2,4-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H14Cl2. It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms and two methyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dichloro-2,4-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylpentane. This reaction typically requires the use of chlorine gas (Cl2) and a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-2,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace chlorine atoms with hydroxyl or alkoxide groups.
Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions to form alkenes.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed for specific transformations.
Major Products Formed
Substitution: Products include alcohols, ethers, and other substituted hydrocarbons.
Elimination: Alkenes are the primary products of elimination reactions.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to alkanes.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-2,4-dimethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated hydrocarbons and their biological effects.
Medicine: Research into potential pharmaceutical applications, although limited, explores its reactivity and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-2,4-dimethylpentane involves its reactivity with nucleophiles and bases. The chlorine atoms, being electron-withdrawing groups, make the carbon atoms they are attached to more electrophilic, facilitating nucleophilic substitution reactions. In elimination reactions, the presence of strong bases can abstract protons, leading to the formation of double bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-2,4-dimethylpentane
- 4-Chloro-2,2-dimethylpentane
- 2,2-Dichloro-4,4-dimethylpentane
Uniqueness
2,4-Dichloro-2,4-dimethylpentane is unique due to the specific positioning of its chlorine atoms and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical transformations.
Eigenschaften
CAS-Nummer |
33553-93-4 |
|---|---|
Molekularformel |
C7H14Cl2 |
Molekulargewicht |
169.09 g/mol |
IUPAC-Name |
2,4-dichloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H14Cl2/c1-6(2,8)5-7(3,4)9/h5H2,1-4H3 |
InChI-Schlüssel |
LHJHUCCRNCKRQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


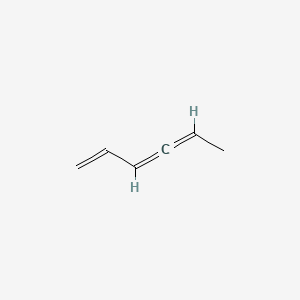
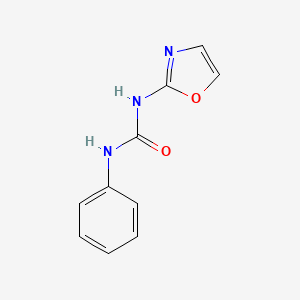
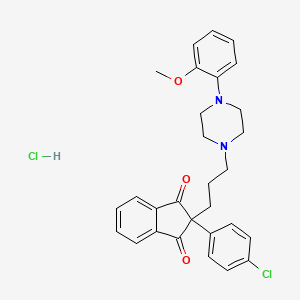
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)

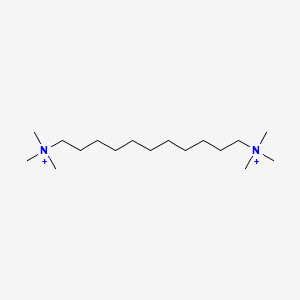
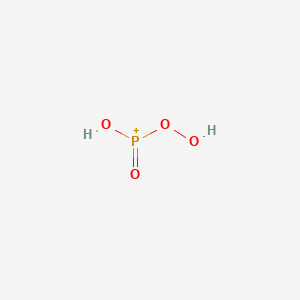
![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)

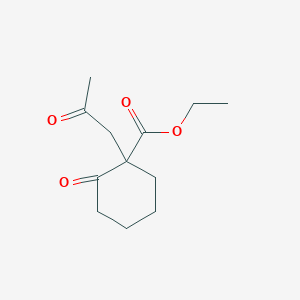
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)
![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
